molecular formula C21H24N4O3S B2910475 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 1189699-78-2

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2910475
CAS No.: 1189699-78-2
M. Wt: 412.51
InChI Key: IDSKDSDWEPBWGN-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazine-1,1-dione core substituted with a 3-oxopropyl chain linked to a 4-benzylpiperazine moiety. The benzothiadiazine scaffold is known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects . The 4-benzylpiperazine group may enhance binding to central nervous system (CNS) receptors or improve metabolic stability compared to simpler substituents.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c26-21(25-14-12-24(13-15-25)16-17-6-2-1-3-7-17)11-10-20-22-18-8-4-5-9-19(18)29(27,28)23-20/h1-9H,10-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSKDSDWEPBWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with a suitable benzothiadiazine precursor under controlled conditions. The reaction often requires the use of solvents like methanol or ethanol and catalysts such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous quality control measures and the use of advanced analytical techniques to monitor the reaction progress.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered biological activity.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analog: 3-(α-Styryl)-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide

Key Features :

  • Core : Benzothiadiazine-1,1-dioxide with a dihydro structure.
  • Substituent : α-Styryl group at position 3.
  • Synthesis : Palladium-catalyzed cross-coupling .

Comparison :

  • Stability : The dihydro structure (unsaturated vs. saturated side chain) could influence metabolic stability.

Structural Analog: 3-(Piperidin-3-yl)-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione Hydrochloride

Key Features :

  • Core : Benzothiadiazine-1,1-dione.
  • Substituent : Piperidin-3-yl group at position 3.
  • Purity : 90% (Enamine Ltd catalog) .

Comparison :

  • Pharmacokinetics : The piperidine moiety may reduce solubility compared to the benzylpiperazine group due to lower polarity.
  • Synthetic Accessibility : Both compounds require multi-step synthesis, but the piperidine derivative’s hydrochloride salt suggests easier purification.

Structural Analog: 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione

Key Features :

  • Core : Benzothiadiazine-1,1-dione with a dihydro structure.
  • Substituent : 6-Bromo-4-oxochromenyl group.
  • Crystallography: Monoclinic crystal system (P21/n space group) with hydrogen bonding influencing packing .

Comparison :

  • Solubility : The chromenyl group’s hydrophobicity could reduce aqueous solubility compared to the target compound.

Structural Analog: 3-(4-Methoxyphenyl)-2-(2-Phenylethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione

Key Features :

  • Core : Benzothiadiazine-1,1-dione with dihydro structure.
  • Substituents : 4-Methoxyphenyl and phenylethyl groups.
  • Commercial Availability: Listed in Biosynth’s catalog (Cat. No. ZQB44855) .

Comparison :

  • Synthetic Complexity : Multiple aromatic substituents may complicate synthesis relative to the target compound.

Biological Activity

The compound 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a derivative of benzothiadiazine, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C24H26N2O4
  • Molecular Weight : 406.47 g/mol
  • CAS Number : 919740-48-0

Recent studies have indicated that compounds within the benzothiadiazine family exhibit various mechanisms of action, including:

  • GABA-A Receptor Modulation : Some derivatives have shown potential as anticonvulsants by interacting with GABA-A receptors, enhancing inhibitory neurotransmission .
  • Antioxidant Activity : Benzothiadiazines are noted for their ability to scavenge free radicals, thus exhibiting protective effects against oxidative stress .
  • Inhibition of Enzymes : Certain derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation .

Anticonvulsant Effects

A study evaluated the anticonvulsant properties of various benzothiadiazine derivatives using the pentylenetetrazol (PTZ) model in mice. The results demonstrated that specific structural modifications significantly enhanced anticonvulsant activity. For instance:

  • Compound 4h , a related benzothiadiazine derivative, exhibited promising anticonvulsant effects in chemically-induced seizure models .

Antioxidant Properties

The antioxidant activity of benzothiadiazines has been attributed to their ability to donate electrons and neutralize free radicals. This property is crucial in preventing cellular damage and has implications for neuroprotection and anti-aging therapies .

CDK Inhibition

Research has highlighted the potential of benzothiadiazines as CDK inhibitors. For example, certain derivatives have been shown to prevent the overproliferation of cancer cells by inhibiting CDK4 activity. This suggests a possible role in cancer treatment strategies .

Case Studies

  • Study on Anticonvulsant Activity :
    • Objective : To assess the efficacy of novel benzothiadiazine derivatives.
    • Methodology : Mice were administered PTZ to induce seizures; the protective effect of the compounds was measured.
    • Findings : Compounds with specific substitutions on the benzothiadiazine ring showed significant reductions in seizure frequency and duration.
  • Antioxidant Efficacy Evaluation :
    • Objective : To evaluate the antioxidant capacity of selected benzothiadiazine derivatives.
    • Methodology : DPPH radical scavenging assay was employed.
    • Results : Several derivatives demonstrated high radical scavenging activity compared to standard antioxidants.

Data Tables

PropertyValue
Molecular FormulaC24H26N2O4
Molecular Weight406.47 g/mol
Anticonvulsant ActivityEffective in PTZ model
Antioxidant ActivityHigh radical scavenging ability
CDK InhibitionPrevents cancer cell proliferation

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